

# Comprehensive Spectral Analysis of 4'-Methylpropiofenone Derivatives

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## Compound of Interest

Compound Name: *3-(4-Methoxyphenyl)-4'-methylpropiofenone*

CAS No.: 41865-44-5

Cat. No.: B1355259

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## Introduction & Chemical Significance

4'-Methylpropiofenone (CAS 5337-93-9), also known as p-methylpropiofenone, is a critical aromatic ketone intermediate. It serves as a primary precursor in the synthesis of substituted cathinones (e.g., mephedrone) and various pharmaceutical agents. Its structural integrity is defined by the para-substitution of a methyl group on the propiofenone core, a feature that significantly influences its electronic and spectral behavior.

Accurate spectral characterization is essential for:

- Forensic Profiling: Distinguishing 4-MPP from its positional isomers (2'- and 3'-methylpropiofenone) and controlled derivatives.
- Synthetic Quality Control: Monitoring the alpha-bromination step in drug substance manufacturing.

## Physical Properties Reference

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O
Molecular Weight	148.20 g/mol
Boiling Point	~238–239 °C
Appearance	Colorless to pale yellow liquid (solidifies at low temps)
Solubility	Soluble in organic solvents (DCM, MeOH, EtOAc); insoluble in water

## Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV-Vis spectrum of 4-MPP is dominated by the

and

transitions characteristic of aromatic ketones.

- Primary Absorption ( ): 250–260 nm (Ethanol).
- Mechanism: The conjugation between the carbonyl group and the aromatic ring lowers the energy of the transition, causing a bathochromic shift relative to benzene. The para-methyl group acts as a weak electron-donating group (EDG), causing a slight additional red shift compared to unsubstituted propiophenone.
- Solvent Effect: Polar protic solvents (e.g., methanol) may cause a hypsochromic shift (blue shift) of the weak band (typically >300 nm) due to hydrogen bonding with the carbonyl oxygen lone pair.

## Infrared Spectroscopy (IR)

IR spectroscopy is the primary tool for rapid functional group verification and isomer differentiation.

## Key Absorption Bands (4-MPP)

Frequency (cm <sup>-1</sup> )	Assignment	Structural Origin
3048	(C-H) stretch	Aromatic ring protons
2980–2930	(C-H) stretch	Aliphatic ethyl and methyl groups
1680–1690	(C=O) stretch	Conjugated ketone (lower than 1715 cm <sup>-1</sup> due to resonance)
1605, 1570	(C=C) stretch	Aromatic ring skeletal vibrations
1220–1260	(C-C(=O)-C)	Ketone bending/stretching
842, 964	(C-H) out-of-plane	Diagnostic: Para-disubstituted benzene ring

## Isomeric Differentiation (Forensic Criticality)

Differentiation between positional isomers relies heavily on the "fingerprint region" (600–900 cm<sup>-1</sup>) specifically the out-of-plane (oop) bending vibrations.

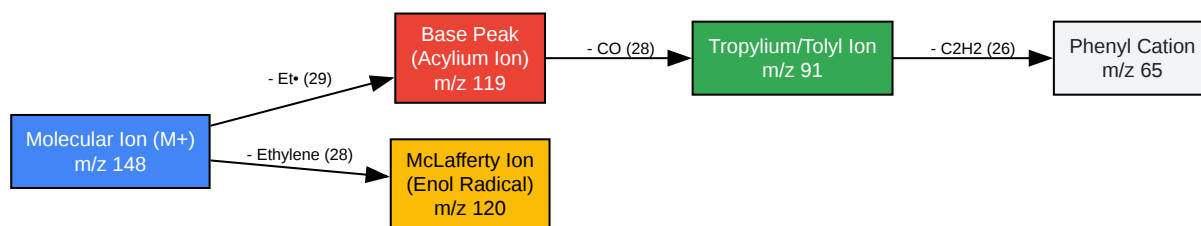
- 4'-Methyl (Para): Single strong band at ~810–850 cm<sup>-1</sup>.
- 2'-Methyl (Ortho): Single strong band at ~735–770 cm<sup>-1</sup>.<sup>[1]</sup>
- 3'-Methyl (Meta): Two bands at ~690 cm<sup>-1</sup> and ~780 cm<sup>-1</sup>.

## Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), 4-MPP exhibits a distinct fragmentation pattern driven by alpha-cleavage and the McLafferty rearrangement.

## Fragmentation Pathway Analysis

- Molecular Ion ( $m/z$  148 (Distinct, usually 10-20% abundance)).
- Base Peak (Alpha-Cleavage):  $m/z$  119.
  - Mechanism:<sup>[2]</sup><sup>[3]</sup> Cleavage of the bond between the carbonyl carbon and the alpha-carbon (ethyl group loss).
  - Fragment: 4-methylbenzoyl cation ( $m/z$  119).
- McLafferty Rearrangement:  $m/z$  120.
  - Mechanism:<sup>[2]</sup><sup>[3]</sup> Migration of a gamma-hydrogen (from the terminal methyl of the propionyl chain) to the carbonyl oxygen, followed by cleavage of the C-C bond.
  - Neutral Loss: Ethylene ( $m/z$  28 Da).
  - Fragment: Enol radical cation of 4-methylacetophenone.
- Secondary Fragmentation:  $m/z$  91.
  - Mechanism:<sup>[2]</sup><sup>[3]</sup> Loss of CO (28 Da) from the  $m/z$  119 ion.
  - Fragment: Tropylium ion ( $m/z$  91) or Toly cation.



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Figure 1: EI-MS Fragmentation pathway for 4'-methylpropiophenone.

## Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof, particularly for distinguishing the parent ketone from its

-halogenated derivatives (e.g., 2-bromo-4'-methylpropiophenone).

### **<sup>1</sup>H NMR (Proton) Assignments (CDCl<sub>3</sub>, 400 MHz)**

Proton Group	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)
Ar-H (Ortho to C=O)	7.85–7.88	Doublet (d)	2H	~8.0 (AA'BB')
Ar-H (Meta to C=O)	7.23–7.26	Doublet (d)	2H	~8.0 (AA'BB')
-Methylene (-CH <sub>2</sub> -)	2.97	Quartet (q)	2H	7.2
Ar-Methyl (-CH <sub>3</sub> )	2.40	Singlet (s)	3H	-
-Methyl (Terminal)	1.21	Triplet (t)	3H	7.2

### **<sup>13</sup>C NMR (Carbon) Assignments**

- Carbonyl (C=O): 200.5 ppm.
- Aromatic Quaternary: 143.5 ppm (C-Me), 134.4 ppm (C-C=O).
- Aromatic CH: 129.2 ppm, 128.1 ppm.
- Aliphatic: 31.6 ppm (-CH<sub>2</sub>), 21.6 ppm (Ar-CH<sub>3</sub>), 8.3 ppm (-CH<sub>3</sub>).

## Comparative Analysis: 2-Bromo-4'-Methylpropiophenone

The bromination of the alpha-carbon is a key step in cathinone synthesis. This transformation dramatically alters the aliphatic region of the NMR spectrum.

Feature	Parent (4-MPP)	Derivative (2-Bromo-4-MPP)
Alpha Proton	2.97 ppm (Quartet, 2H)	5.25–5.35 ppm (Quartet, 1H, Methine)
Beta Methyl	1.21 ppm (Triplet)	1.85–1.90 ppm (Doublet)
Effect	Standard alkyl chain	Deshielding by Br + C=O; Multiplicity change

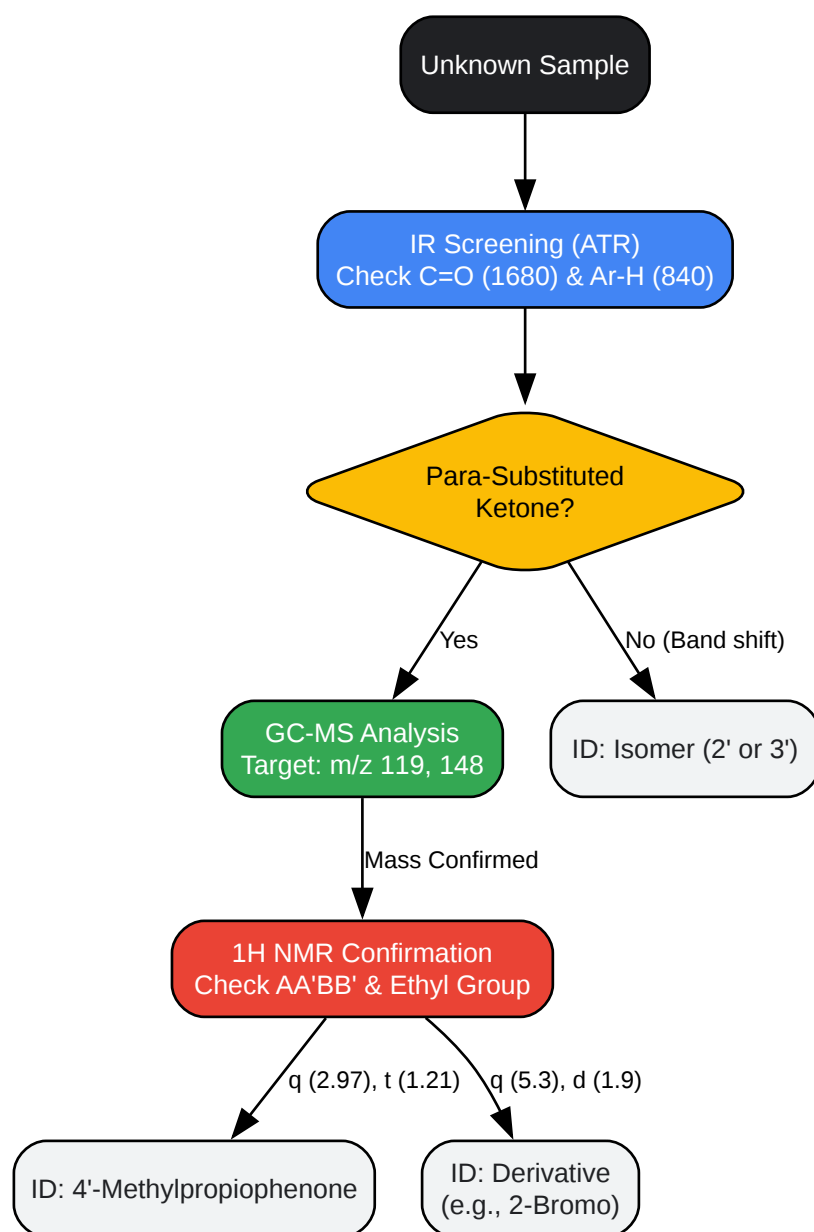
## Analytical Workflow & Protocol

To ensure rigorous identification, the following workflow integrates the spectral modalities described above.

### Experimental Protocol: Sample Preparation

- GC-MS: Dissolve ~1 mg of sample in 1 mL methanol. Inject 1  $\mu$ L in split mode (20:1). Column: DB-5ms or equivalent. Ramp: 80°C to 280°C at 15°C/min.

- NMR: Dissolve ~10 mg of sample in 0.6 mL  $\text{CDCl}_3$ . Filter through a glass wool plug if particulates are visible.
- IR (ATR): Place neat crystal/liquid on the diamond ATR crystal. Apply pressure clamp. Acquire 16 scans at  $4\text{ cm}^{-1}$  resolution.



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Figure 2: Analytical decision tree for the identification of 4-MPP and derivatives.

## References

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- To cite this document: BenchChem. [Comprehensive Spectral Analysis of 4'-Methylpropiophenone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355259/docs#comprehensive-spectral-analysis-of-4-methylpropiophenone-derivatives>]

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